molecular formula C10H14F6N2O6 B14784550 Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate)

Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate)

Cat. No.: B14784550
M. Wt: 372.22 g/mol
InChI Key: WAVHVCFYGPLACT-UHFFFAOYSA-N
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Description

Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) is a chemical compound with the molecular formula C10H14F6N2O6 and a molecular weight of 372.22 . This compound is known for its unique structure, which includes a hexahydropyridazine ring and two trifluoroacetate groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) typically involves the reaction of hexahydropyridazine derivatives with methyl chloroformate and trifluoroacetic acid. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) is used in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetate groups play a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) is unique due to the presence of the trifluoroacetate groups, which impart specific chemical properties such as increased stability and reactivity. This makes it particularly valuable in research and industrial applications .

Properties

Molecular Formula

C10H14F6N2O6

Molecular Weight

372.22 g/mol

IUPAC Name

methyl diazinane-3-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H12N2O2.2C2HF3O2/c1-10-6(9)5-3-2-4-7-8-5;2*3-2(4,5)1(6)7/h5,7-8H,2-4H2,1H3;2*(H,6,7)

InChI Key

WAVHVCFYGPLACT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCNN1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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